3-Acetyl-beta-Boswelliasäure

Übersicht

Beschreibung

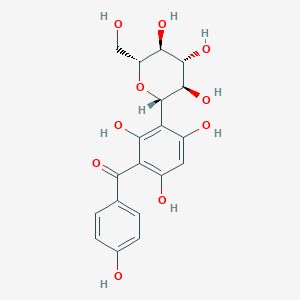

This compound is known for its significant pharmacological properties, including anti-inflammatory, anti-tumor, and antioxidant effects . It has been used in traditional medicine for centuries and has gained attention in modern scientific research for its potential therapeutic applications.

Wissenschaftliche Forschungsanwendungen

Acetyl-beta-Boswelliasäure hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:

Medizin: Die Verbindung wird auf ihre potenziellen therapeutischen Anwendungen bei der Behandlung von entzündlichen Erkrankungen, Krebs und neurologischen Störungen untersucht

5. Wirkmechanismus

Der Wirkmechanismus von Acetyl-beta-Boswelliasäure beinhaltet die Hemmung von Schlüsselenzymen und Signalwegen. Eines der Hauptziele ist das Enzym 5-Lipoxygenase, das an der Synthese von Leukotrienen beteiligt ist, potenten Mediatoren der Entzündung . Durch die Hemmung dieses Enzyms reduziert Acetyl-beta-Boswelliasäure die Produktion von Entzündungsmediatoren und übt so seine entzündungshemmenden Wirkungen aus . Darüber hinaus hat sich gezeigt, dass die Verbindung andere molekulare Ziele moduliert, darunter den Nuclear Factor-kappa B (NF-kB) und die Mitogen-aktivierten Proteinkinasen (MAPKs), die eine entscheidende Rolle bei Entzündungen und Krebs spielen .

Wirkmechanismus

Target of Action

3-Acetyl-beta-boswellic acid (AKBA) is a pentacyclic triterpenoid derived from the resin of the Boswellia serrata plant . It primarily targets the 5-lipoxygenase (5-LO) enzyme , which plays a crucial role in the biosynthesis of leukotrienes, a group of bioactive lipids that mediate cellular processes such as inflammation . AKBA also interacts with NF-κB , a protein complex that controls the transcription of DNA and plays a key role in cellular responses to stimuli .

Mode of Action

AKBA inhibits the 5-LO enzyme in a selective, enzyme-directed, nonredox, and noncompetitive manner . This inhibition disrupts the synthesis of leukotrienes, thereby reducing inflammation . AKBA also activates the nuclear factor erythroid-2-related factor 2 (Nrf2), exerting neuroprotective properties against ischemic injury .

Biochemical Pathways

The inhibition of 5-LO by AKBA leads to a decrease in leukotriene production, which can alleviate inflammation . Additionally, the activation of Nrf2 triggers the expression of antioxidant proteins that protect against oxidative damage, contributing to AKBA’s neuroprotective effects .

Pharmacokinetics

AKBA has poor water solubility, which limits its bioavailability . It is highly soluble in commonly used organic solvents such as ethanol, methanol, acetonitrile, chloroform, and acetone . Advanced drug delivery approaches, such as nanotechnology, are being explored to improve the oral absorption and distribution of AKBA .

Result of Action

AKBA exhibits a variety of physiological actions, including anti-infection, anti-tumor, and antioxidant effects . It has been found to promote nerve repair and regeneration after injury, protect against ischemic brain injury and aging, inhibit neuroinflammation, ameliorate memory deficits, alleviate neurotoxicity, and have anti-glioma effects and relieve brain edema . In addition, AKBA has been shown to reverse behavioral dysfunction induced by lipopolysaccharide (LPS), decrease P-IκB-α, miRNA-155 expression level, and carbonyl protein content, restore normal cytokine level, and increase SOCS-1 expression level .

Action Environment

The action of AKBA can be influenced by various environmental factors. For instance, the pH and mobile phase mixture ratio can affect the robustness of AKBA under chromatographic conditions . Furthermore, the presence of other compounds, such as those found in Piper longum extract, can enhance the bioavailability of AKBA .

Biochemische Analyse

Biochemical Properties

3-Acetyl-beta-boswellic acid is known to interact with several enzymes and proteins. It is a non-reducing inhibitor of 5-lipoxygenase (5-LO), showing selectivity for 5-LO over 12-LO or COX . This interaction plays a crucial role in its anti-inflammatory effects .

Cellular Effects

3-Acetyl-beta-boswellic acid has been found to have significant effects on various types of cells and cellular processes. It inhibits cell proliferation, decreases DNA synthesis, and inhibits the migration, invasion, and colony formation of human glioblastoma cell lines . It also increases apoptosis and the activity of caspase 3/7 .

Molecular Mechanism

The molecular mechanism of action of 3-Acetyl-beta-boswellic acid involves several binding interactions with biomolecules and changes in gene expression. It binds as an allosteric partial inhibitor, initiating a shift in regioselectivity of the catalyzed reaction . It also suppresses the expression of several genes while increasing the expression of others .

Temporal Effects in Laboratory Settings

Over time, 3-Acetyl-beta-boswellic acid has been observed to have long-term effects on cellular function in both in vitro and in vivo studies . It has been found to have anti-aging effects and other neurological effects, suggesting its potential for the treatment of neurological diseases .

Dosage Effects in Animal Models

In animal models, the effects of 3-Acetyl-beta-boswellic acid vary with different dosages. For instance, it has been found to have anti-tumor effects and also enhances the effects of radiation in glioma when administered at certain dosages .

Metabolic Pathways

3-Acetyl-beta-boswellic acid is involved in several metabolic pathways. It inhibits the activity of the enzyme 5-lipoxygenase through a non-redox reaction . It also has effects on metabolic flux or metabolite levels .

Transport and Distribution

3-Acetyl-beta-boswellic acid is transported and distributed within cells and tissues. Human supplements containing Boswellia serrata extracts with high concentrations of 3-Acetyl-beta-boswellic acid are bioavailable, safe, and efficacious in the alleviation of symptoms of naturally occurring osteoarthritis in people .

Subcellular Localization

Its wide range of biological activities suggests that it may interact with multiple cellular compartments and organelles .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Acetyl-beta-boswellic acid is primarily extracted from the gum resin of Boswellia serrata. The extraction process involves the use of organic solvents such as ethanol, methanol, acetonitrile, chloroform, and acetone . The compound is then purified using chromatographic techniques, including high-performance liquid chromatography (HPLC) .

Industrial Production Methods: In industrial settings, the production of acetyl-beta-boswellic acid involves large-scale extraction from Boswellia serrata resin. The resin is subjected to solvent extraction, followed by purification through HPLC to obtain the desired compound in high purity . Advanced nanotechnology approaches are also being explored to enhance the delivery and bioavailability of acetyl-beta-boswellic acid .

Analyse Chemischer Reaktionen

Reaktionstypen: Acetyl-beta-Boswelliasäure durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Eine der Schlüsselreaktionen ist die Hemmung des Enzyms 5-Lipoxygenase durch eine Nicht-Redox-Reaktion . Diese Reaktion beinhaltet die Bindung von Acetyl-beta-Boswelliasäure als allosterischer partieller Inhibitor, was zu einer Verschiebung der Regioselektivität der katalysierten Reaktion führt .

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in den Reaktionen mit Acetyl-beta-Boswelliasäure verwendet werden, umfassen organische Lösungsmittel wie Ethanol und Methanol sowie Katalysatoren für bestimmte Reaktionen. Die Bedingungen für diese Reaktionen beinhalten typischerweise kontrollierte Temperaturen und pH-Werte, um optimale Reaktionsraten und Ausbeuten zu gewährleisten .

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus den Reaktionen von Acetyl-beta-Boswelliasäure gebildet werden, umfassen verschiedene Derivate mit verbesserten pharmakologischen Eigenschaften. Beispielsweise führt die Hemmung von 5-Lipoxygenase zur Bildung von Produkten, die starke entzündungshemmende Wirkungen zeigen .

Vergleich Mit ähnlichen Verbindungen

- Beta-Boswelliasäure

- 11-Keto-beta-Boswelliasäure

- Acetyl-alpha-Boswelliasäure

- Acetyl-11-Keto-beta-Boswelliasäure

Im Vergleich zu anderen Boswelliasäuren ist Acetyl-beta-Boswelliasäure aufgrund ihrer starken Hemmwirkung auf 5-Lipoxygenase und ihrer starken entzündungshemmenden und antitumoralen Eigenschaften einzigartig . Das Vorhandensein der Acetylgruppe erhöht ihre Bioverfügbarkeit und pharmakologische Aktivität, was sie zu einem effektiveren Therapeutikum macht .

Eigenschaften

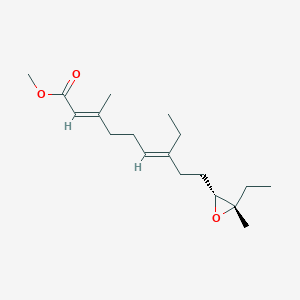

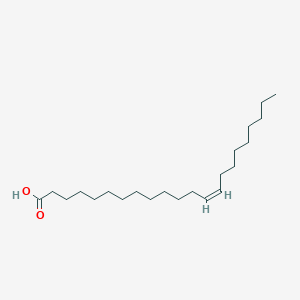

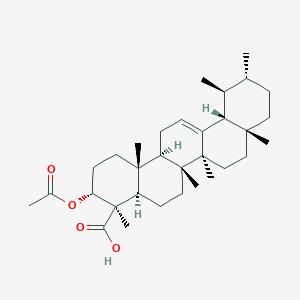

IUPAC Name |

3-acetyloxy-4,6a,6b,8a,11,12,14b-heptamethyl-2,3,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydro-1H-picene-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H50O4/c1-19-11-14-28(4)17-18-30(6)22(26(28)20(19)2)9-10-23-29(5)15-13-25(36-21(3)33)32(8,27(34)35)24(29)12-16-31(23,30)7/h9,19-20,23-26H,10-18H2,1-8H3,(H,34,35) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJBVHJIKNLBFDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C(=O)O)OC(=O)C)C)C)C2C1C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H50O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | beta-Boswellic acid acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035160 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

5968-70-7 | |

| Record name | beta-Boswellic acid acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035160 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

273 - 275 °C | |

| Record name | beta-Boswellic acid acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035160 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the typical concentration range of 3-acetyl-beta-boswellic acid found in Boswellia serrata?

A1: Analysis of 12 batches of Boswellia serrata using HPLC revealed that 3-acetyl-beta-boswellic acid content ranged from 38.4 to 192.9 mg/g. [] This suggests significant variation in the concentration of this compound within naturally occurring Boswellia serrata.

Q2: What analytical method was used to quantify 3-acetyl-beta-boswellic acid in the study?

A2: The researchers employed High-Performance Liquid Chromatography (HPLC) to determine the concentration of 3-acetyl-beta-boswellic acid. [] They used a zorbax SB C18 column and a mobile phase consisting of acetonitrile and 0.1% phosphoric acid in water with gradient elution. Detection was carried out at wavelengths of 210 nm and 250 nm.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.